molecular formula C20H19N3O3 B12162132 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-acetylphenyl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-acetylphenyl)acetamide

Cat. No.: B12162132
M. Wt: 349.4 g/mol
InChI Key: RCHVMBJXBLJACH-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-acetylphenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-acetylphenyl)acetamide typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The specific synthetic route for this compound involves the following steps:

    Formation of the Indole Ring: Phenylhydrazine reacts with a suitable ketone or aldehyde in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions.

    Acetylation: The resulting indole derivative is then acetylated using acetic anhydride to introduce the acetyl groups at the desired positions.

    Coupling Reaction: The acetylated indole derivative is coupled with 3-acetylphenyl acetic acid under appropriate conditions to form the final compound.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-acetylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, where electrophiles such as halogens or nitro groups can be introduced under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-acetylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-acetylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-acetylphenyl)acetamide can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its specific acetylated structure, which imparts distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(3-acetylphenyl)acetamide

InChI

InChI=1S/C20H19N3O3/c1-13(24)15-5-3-6-16(11-15)22-20(26)12-23-10-9-17-18(21-14(2)25)7-4-8-19(17)23/h3-11H,12H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

RCHVMBJXBLJACH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C

Origin of Product

United States

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